2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione
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Overview
Description
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an isoquinoline dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to a diol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce diols.
Scientific Research Applications
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and inflammation .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory properties.
3-Chloro-2-methylphenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoquinoline dione moiety is particularly noteworthy for its potential interactions with biological targets.
Properties
CAS No. |
126070-11-9 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-10-13(17)7-4-8-14(10)18-15(19)9-11-5-2-3-6-12(11)16(18)20/h2-8H,9H2,1H3 |
InChI Key |
KFNZYTDHBZLDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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